methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a carbamoyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate typically involves multiple steps, including the formation of the thiophene ring, the introduction of the carbamoyl group, and the esterification process. The reaction conditions often require specific reagents, catalysts, and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as increased efficiency, better control over reaction conditions, and scalability. The use of flow microreactor systems can also enhance the sustainability of the production process by reducing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Researchers are exploring its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
3-Fluoro-5-(diethylcarbamoyl)phenylboronic acid: This compound shares the diethylcarbamoyl group but differs in its overall structure and properties.
α,β-Unsaturated carbonyl compounds: These compounds have similar functional groups but differ in their carbonylation reactions and applications.
Uniqueness
methyl 5-[(diethylamino)carbonyl]-2-[(3,5-dimethylbenzoyl)amino]-4-methyl-3-thiophenecarboxylate is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C21H26N2O4S |
---|---|
Molecular Weight |
402.5g/mol |
IUPAC Name |
methyl 5-(diethylcarbamoyl)-2-[(3,5-dimethylbenzoyl)amino]-4-methylthiophene-3-carboxylate |
InChI |
InChI=1S/C21H26N2O4S/c1-7-23(8-2)20(25)17-14(5)16(21(26)27-6)19(28-17)22-18(24)15-10-12(3)9-13(4)11-15/h9-11H,7-8H2,1-6H3,(H,22,24) |
InChI Key |
HQDZBRLUMKBNKG-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)C)C)C(=O)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.